molecular formula C18H17NO4S B2838889 Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate CAS No. 791843-86-2

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate

Cat. No.: B2838889
CAS No.: 791843-86-2
M. Wt: 343.4
InChI Key: TXZFDFCDEZKXAO-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its molecular formula C18H17NO4S and a molecular weight of 343.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with ethoxy-methylbenzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield this compound oxides, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate include other quinoline derivatives and sulfonate esters. Some examples are:

  • Quinolin-8-yl 2-methoxybenzenesulfonate
  • Quinolin-8-yl 2-ethoxy-4-methylbenzenesulfonate.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate, a compound derived from quinoline, has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its ability to intercalate with DNA, potentially disrupting cellular processes. The benzenesulfonate group enhances solubility and facilitates interaction with biological membranes, while the ethoxy group influences reactivity and solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes.
  • DNA Intercalation : The quinoline structure allows for intercalation with DNA, which can lead to inhibition of DNA replication and transcription.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Its ability to target specific cancer cell lines makes it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds, such as 2-Methyl-8-quinolinol and 8-Hydroxyquinoline, reveals unique characteristics of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateEnhanced solubility due to sulfonate group
2-Methyl-8-quinolinolModerateHighStronger DNA binding affinity
8-HydroxyquinolineLowHighKnown for chelation properties

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on breast cancer cell lines. Treatment with varying concentrations resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. The study concluded that the compound could be developed into a therapeutic agent for breast cancer treatment .

Properties

IUPAC Name

quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-13(2)12-17(15)24(20,21)23-16-8-4-6-14-7-5-11-19-18(14)16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFDFCDEZKXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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